B1578271 Antifungal protein J

Antifungal protein J

Cat. No.: B1578271
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal proteins (AFPs) are bioactive molecules produced by microorganisms, plants, and animals to combat fungal pathogens. These proteins exhibit diverse mechanisms of action, including membrane disruption, enzyme inhibition, and interference with metabolic pathways. AFPs are distinguished from conventional antifungals by their species specificity, lower toxicity profiles, and novel targets, making them critical in addressing antifungal resistance .

Properties

bioactivity

Antifungal

sequence

LPSDATLVLDQTGKELDARL

Origin of Product

United States

Comparison with Similar Compounds

Key Antifungal Proteins and Their Properties

The table below compares AFPs from microbial sources, synthetic derivatives, and phytochemicals, highlighting their mechanisms, efficacy, and applications:

Compound Source Target Fungi Mechanism of Action Efficacy (EC₅₀/MIC) Reference
PeAfpA, PeAfpB, PeAfpC Penicillium expansum Broad-spectrum fungi Membrane disruption; species-specific activity Variable inhibition patterns
3-Phenyllactic acid Lactobacillus plantarum Aspergillus, Penicillium Reduces fungal protein synthesis MIC: 0.159–0.177 mg/g (pathogen protein reduction)
Quinoxaline derivative 5j Synthetic Rhizoctonia solani Inhibits fungal growth EC₅₀: 8.54 mg/mL (superior to azoxystrobin)
Naringin Coffea arabica pulp Aspergillus fumigatus NDK pathway inhibition Glide score: −6.771 kcal/mol
Cremycin-5 (engineered) Rational design Candida spp. Enhanced membrane targeting via γ-core motif Improved paralog activity

Mechanistic Insights

  • Membrane Interaction : Antifungal compounds like PeAfpA and Cremycin-5 target fungal membranes rich in cholesterol (up to 50 mol.% in fungi), disrupting lipid bilayers and preventing pore formation . This contrasts with bacterial membranes, which lack cholesterol, explaining the specificity of AFPs .
  • Metabolic Disruption : Bacillus strains JF-4 and JF-5 reduce soluble protein content in pathogens (0.159–0.177 mg/g vs. control: 0.264 mg/g), indicating suppressed metabolic activity .
  • Enzyme Inhibition: Naringin inhibits nucleoside diphosphate kinase (NDK), a critical enzyme in fungal nucleotide biosynthesis, with non-toxic properties .

Advantages Over Conventional Antifungals

  • Lower Toxicity: Phytochemicals like naringin and 3-phenyllactic acid are non-hepatotoxic, non-carcinogenic, and safe for human use .
  • Resistance Mitigation : AFPs targeting unconventional pathways (e.g., NDK) reduce cross-resistance risks compared to azoles and polyenes .
  • Synergistic Potential: Combinatorial therapies (e.g., AFPs with efflux pump inhibitors) enhance efficacy against resistant strains like Candida auris .

Future Strategies :

  • Rational Design : Engineering γ-core motifs (e.g., Cremycin-5) or optimizing membrane-binding residues improves antifungal activity .
  • High-Throughput Screening: Platforms like the C. elegans assay enable rapid identification of novel AFPs with in vivo efficacy .

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